

# Vafidemstat: A Technical Overview of its Pharmacokinetics and Brain Penetration

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## Compound of Interest

Compound Name: Vafidemstat

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## Introduction

**Vafidemstat** (ORY-2001) is an orally bioavailable small molecule in clinical development for a range of neurological and psychiatric disorders.[1][2] It functions as a covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][3] LSD1 plays a crucial role in gene transcription by demethylating histone 3 at lysine 4 and 9 (H3K4 and H3K9), thereby modulating chromatin structure.[3] **Vafidemstat** has been engineered for central nervous system (CNS) indications, and this guide provides a detailed examination of its pharmacokinetic profile and brain penetration characteristics.[1]

## Pharmacokinetics

The pharmacokinetic properties of **vafidemstat** have been primarily characterized in a first-in-human, single-center, randomized, double-blind, placebo-controlled Phase I clinical trial involving healthy young and older adult volunteers.[3][4][5] The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[3][4]

## Absorption

**Vafidemstat** demonstrates rapid oral absorption, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 2 hours after administration.[4][6]

## Distribution

The mean apparent volume of distribution (Vd/F) of **vafidemstat** is approximately 150 L, suggesting a low-to-moderate distribution into tissues.<sup>[4]</sup>

## Metabolism and Elimination

**Vafidemstat** has a relatively long terminal half-life ( $t_{1/2}$ ) of approximately 20 to 30 hours.<sup>[4][6]</sup> The apparent clearance (CL/F) is low, around 6 L/h.<sup>[4]</sup> After 5 days of repeated administration, a moderate systemic accumulation is observed, with a steady state being reached by day 5.<sup>[4][6]</sup>

## Dose Proportionality

In the single ascending dose cohorts, **vafidemstat** exposure, as measured by the maximum plasma concentration (C<sub>max</sub>) and the area under the plasma concentration-time curve (AUC), was found to be approximately dose-proportional.<sup>[4][6]</sup> However, in the multiple ascending dose study, a tendency for a more than proportional increase in plasma concentrations was noted at doses of 2.5 mg/day and higher.<sup>[4][6]</sup> This may suggest saturation of drug absorption or elimination pathways at higher doses.<sup>[6]</sup>

## Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **vafidemstat** from the Phase I clinical trial in healthy young volunteers.

Table 1: Pharmacokinetic Parameters of **Vafidemstat** After Single Ascending Doses (SAD)<sup>[4]</sup>

Dose (mg)	C <sub>max</sub> (ng/mL)	AUC <sub>0-t</sub> (ng·h/mL)	AUC <sub>0-inf</sub> (ng·h/mL)	t <sub>1/2</sub> (h)
0.2	0.48	6.8	7.9	23.9
0.6	1.4	21.8	24.3	24.5
1.5	3.5	60.1	67.2	26.3
2.5	5.8	108.7	120.5	27.2
4.0	9.6	185.3	201.5	26.8

Data are presented as mean values. AUC<sub>0–t</sub>: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC<sub>0–inf</sub>: Area under the plasma concentration-time curve from time zero to infinity. C<sub>max</sub>: Maximum plasma concentration. t<sub>1/2</sub>: Terminal half-life.

Table 2: Pharmacokinetic Parameters of **Vafidemstat** After Multiple Ascending Doses (MAD) on Day 5[4]

Dose (mg/day)	C <sub>max,ss</sub> (ng/mL)	AUC <sub>0–24,ss</sub> (ng·h/mL)
0.2	0.8	12.5
0.6	2.5	40.8
1.0	4.4	70.9
1.5	6.8	114.7
2.5	13.1	225.1
4.0	25.1	441.6

Data are presented as mean values. AUC<sub>0–24,ss</sub>: Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state. C<sub>max,ss</sub>: Maximum plasma concentration at steady state.

## Brain Penetration

A critical characteristic of **vafidemstat** is its ability to cross the blood-brain barrier (BBB) and engage its target in the CNS.[1][4]

## Cerebrospinal Fluid (CSF) Penetration

In a substudy of the Phase I trial, **vafidemstat** concentrations were measured in the cerebrospinal fluid (CSF) of healthy volunteers after single doses of 2 mg and 4 mg.[4] The results demonstrated that **vafidemstat** penetrates the CNS, with quantifiable concentrations detected as early as 2 hours post-dose.[4] The mean CSF-to-unbound plasma concentration ratio was 0.81, suggesting that **vafidemstat** is not a significant substrate for efflux transporters at the BBB in humans.[4]

Table 3: **Vafidemstat** Concentrations in CSF and Unbound Plasma[4]

Dose (mg)	C <sub>max,u</sub> (ng/mL)	AUC <sub>0–24,u</sub> (ng·h/mL)	C <sub>max,CSF</sub> (ng/mL)	AUC <sub>0–24,CSF</sub> (ng·h/mL)	CSF/Plasma Unbound Ratio
2	0.14	2.4	0.12	2.0	0.83
4	0.28	4.8	0.22	3.8	0.79

Data are presented as mean values. AUC<sub>0–24,CSF</sub>: Area under the CSF concentration-time curve over 24 hours. AUC<sub>0–24,u</sub>: Area under the unbound plasma concentration-time curve over 24 hours. C<sub>max,CSF</sub>: Maximum CSF concentration. C<sub>max,u</sub>: Maximum unbound plasma concentration.

## Experimental Protocols

### Phase I Clinical Trial (NCT02019126)

Study Design: This was a single-center, randomized, double-blind, placebo-controlled Phase I trial.[3][4] It consisted of a single ascending dose (SAD) part in healthy young male volunteers, a multiple ascending dose (MAD) part in healthy young and older adult male and female subjects, and an open-label CNS penetration substudy.[3][4]

- SAD Cohorts: Healthy young male volunteers received single oral doses of **vafidemstat** (0.2, 0.6, 1.5, 2.5, and 4 mg) or placebo.[4]
- MAD Cohorts: Healthy young and older adult subjects received daily oral doses of **vafidemstat** (0.2, 0.6, 1.0, 1.5, 2.5, and 4.0 mg) or placebo for 5 consecutive days.[4]
- CSF Substudy: A separate cohort of healthy volunteers received single oral doses of 2 mg or 4 mg of **vafidemstat** for the assessment of CSF pharmacokinetics.[4]

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after drug administration to determine plasma concentrations of **vafidemstat**. In the CSF substudy, CSF samples were collected via lumbar puncture at specified time points.[4]

Analytical Method: **Vafidemstat** concentrations in human plasma and CSF were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.<sup>[7]</sup> This highly sensitive method had a lower limit of quantification of 10 pg/mL for plasma and 50 pg/mL for CSF.<sup>[7]</sup> The assay utilized electron spray ionization in positive ion mode with a deuterated internal standard of **vafidemstat**.<sup>[7]</sup> Sample processing involved liquid-liquid extraction with ethyl acetate.<sup>[7]</sup>

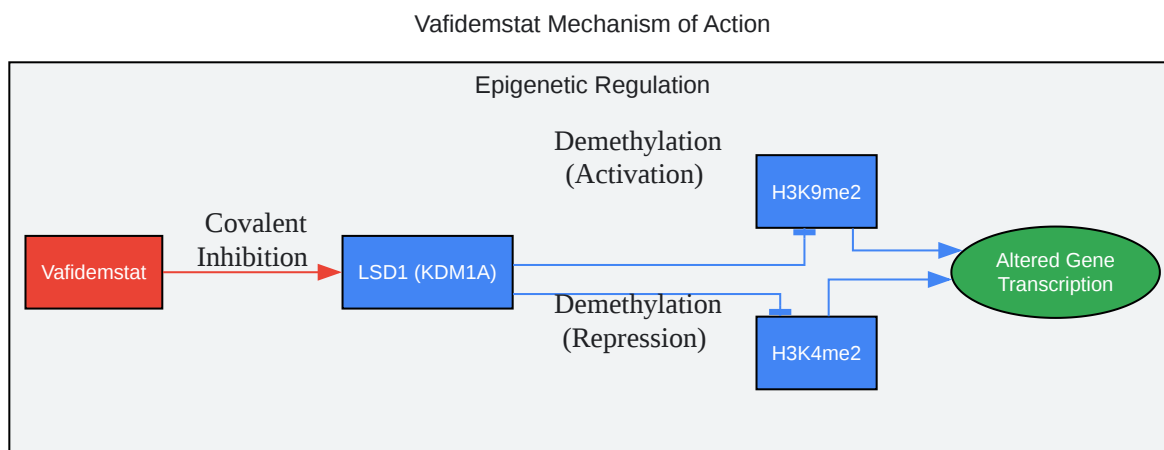
## Preclinical Brain Tissue Analysis

In preclinical studies, such as those using the SAMP8 mouse model of accelerated aging and Alzheimer's disease, brain tissue is analyzed to assess the effects of **vafidemstat**.<sup>[7]</sup>

Tissue Homogenization: Brain tissue is homogenized in an ice-cold lysis buffer.<sup>[7]</sup> A common ratio is 10:1 (volume of buffer to weight of tissue).<sup>[8]</sup> The homogenization is typically performed using a mechanical homogenizer.<sup>[8]</sup>

Protein Extraction: Following homogenization, the samples are centrifuged at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.<sup>[7]</sup> The resulting supernatant, containing the extracted proteins, is then collected for further analysis, such as protein concentration determination and specific biomarker assays.<sup>[7]</sup>

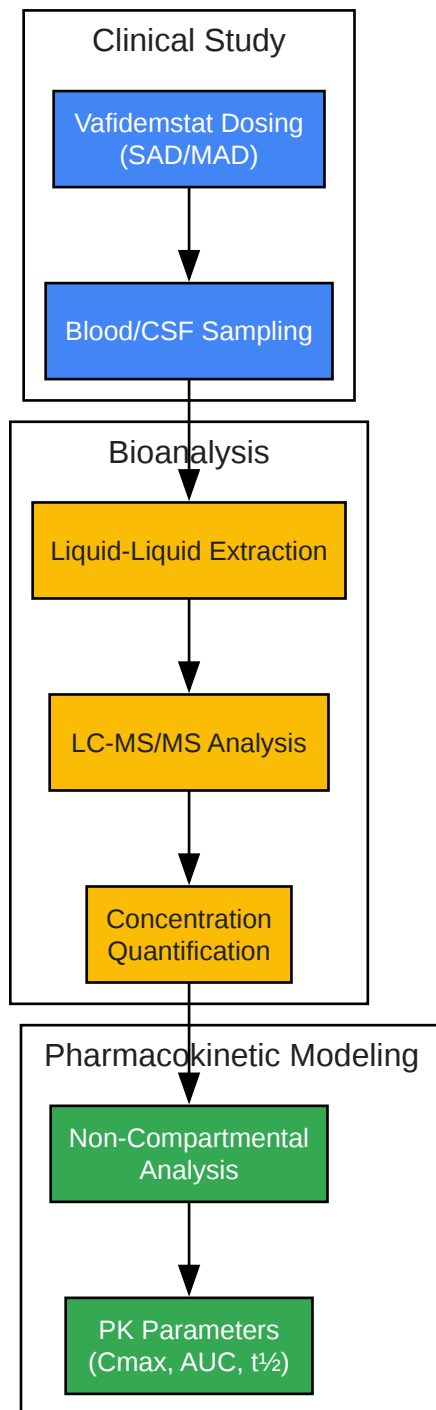
## Signaling Pathway and Experimental Workflow Diagrams



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Caption: **Vafidemstat** covalently inhibits LSD1, preventing the demethylation of H3K4me2 and H3K9me2, leading to altered gene transcription.

## Pharmacokinetic Analysis Workflow



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Caption: Workflow for determining the pharmacokinetic parameters of **vafidemstat** in clinical studies.

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### Contact

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